diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate
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Overview
Description
Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl and benzazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate typically involves multiple steps. One common route includes the following steps:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzazepine ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as Selectfluor® or other fluorinating agents under controlled conditions.
Coupling Reactions: The fluorinated benzazepine is then coupled with diethyl azanium and 2-hydroxy-2-oxoacetate under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological systems and potential pharmacological effects.
Mechanism of Action
The mechanism of action of diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyridines: These compounds share the fluorinated aromatic ring structure and are used in similar applications.
Fluoroquinolones: Known for their antibacterial properties, these compounds also contain fluorine atoms and are used in medicinal chemistry.
Uniqueness
Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate is unique due to its combination of a benzazepine core with fluorinated phenyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77795-94-9 |
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Molecular Formula |
C24H28F2N2O5 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C22H26F2N2O.C2H2O4/c1-3-25(4-2)15-22(27)26-13-5-6-19(16-7-9-17(23)10-8-16)20-12-11-18(24)14-21(20)26;3-1(4)2(5)6/h7-12,14,19H,3-6,13,15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
FOUVWZBUTXSEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)N1CCCC(C2=C1C=C(C=C2)F)C3=CC=C(C=C3)F.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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